3-O-Methylmannose

Description

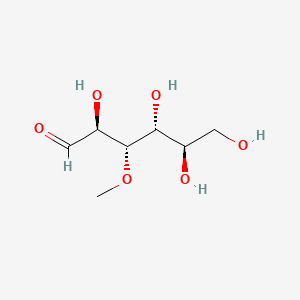

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFNDVZYPHUEF-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183480 | |

| Record name | 3-O-Methylmannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-60-3 | |

| Record name | 3-O-Methylmannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylmannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution of 3 O Methylmannose

Presence in Prokaryotic Systems

In prokaryotes, 3-O-Methylmannose is a notable component of cell surface and intracellular polysaccharides, contributing to the structural integrity and, in some cases, the pathogenicity of these organisms.

A significant occurrence of this compound in the prokaryotic domain is within the genus Mycobacterium. Here, it is a key constituent of intracellular polymethylated polysaccharides known as Methylmannose Polysaccharides (MMPs). These molecules are particularly prevalent in nontuberculous mycobacteria (NTM). Structurally, MMPs from species like Mycobacterium smegmatis are composed of linear chains of 10 to 13 α-(1→4)-linked 3-O-methyl-d-mannose units. nih.gov These chains are terminated at the non-reducing end by an unmethylated mannose residue and at the reducing end by a methyl aglycon. nih.govresearchgate.net MMPs are believed to be involved in the modulation of fatty acid metabolism, a critical aspect of the physiology and survival of mycobacteria. pnas.orgnih.gov

Beyond mycobacteria, this compound has been identified in several other bacterial genera:

Streptomyces griseus : This soil bacterium is known to produce a polysaccharide composed of α-1,4–linked 3-O-methyl-d-mannose units. nih.gov

Klebsiella and Escherichia coli : In certain serotypes of these Gram-negative bacteria, this compound is found as a component of the O-specific polysaccharide chains of their lipopolysaccharide (LPS).

Oligotropha carboxidovorans : This wastewater bacterium synthesizes a polysaccharide consisting of 35–40 units of 3-O-methyl-d-mannose, which are linked by α-1,2 glycosidic bonds. nih.gov

Detection in Eukaryotic Systems

The presence of this compound is not limited to prokaryotes; it has also been well-documented in a range of eukaryotic organisms, from fungi to invertebrates.

Several fungal species incorporate this compound into their cellular structures, particularly within their cell walls.

Coccidioides immitis and Coccidioides posadasii : These dimorphic fungal pathogens contain this compound as a major component of their cell wall mannans. mdpi.com Notably, the concentration of this methylated sugar is significantly higher in the parasitic spherule form compared to the saprophytic mycelial form, suggesting a role in the organism's pathogenicity or survival within the host. mdpi.comnih.gov

Mucor rouxii : In this dimorphic fungus, this compound residues are found in N-linked oligosaccharides.

Laccaria bicolor : The presence of this compound has not been reported in the cell wall components of this ectomycorrhizal fungus, which is known to produce other types of polysaccharides like lipochitooligosaccharides. nih.govnih.gov

Table 1: Glycosyl Composition of Purified Mannans from Coccidioides Species

| Organism | Growth Form | This compound (%) | Galactose (%) | Mannose (%) | Glucose (%) |

| C. posadasii | Mycelia | 10 | 73 | 9 | 8 |

| C. immitis | Mycelia | 14 | 72 | 8 | 6 |

| C. posadasii | Spherules | 44 | 49 | 4 | 3 |

| C. immitis | Spherules | 37 | 56 | 4 | 3 |

| Data sourced from Antigenic Relatedness between Mannans from Coccidioides immitis and Coccidioides posadasii Spherules and Mycelia. mdpi.com |

In the animal kingdom, this compound has been identified as a constituent of glycoproteins in certain mollusks. Specifically, it is found in the high-molecular-mass, copper-containing oxygen transport proteins known as haemocyanins. nih.govnih.gov For example, the haemocyanin of the freshwater snail Lymnaea stagnalis contains this compound as part of its complex N-linked carbohydrate chains. nih.govnih.govnih.gov

Caenorhabditis elegans : To date, the presence of this compound has not been documented in the glycoproteins or other cellular components of the model organism Caenorhabditis elegans.

Biosynthesis and Enzymatic Pathways Involving 3 O Methylmannose

Mycobacterial Methylmannose Polysaccharide (MMP) Biosynthesis

Mycobacterial Methylmannose Polysaccharides (MMPs) are complex, intracellular polymers characterized by α-1,4-linked units of 3-O-methyl-D-mannose. nih.govpnas.orgresearchgate.netpnas.orgworldscientific.com These polysaccharides are typically found in the cytoplasm of certain mycobacteria, notably NTM, and are distinguished by a unique methylation pattern. The reducing end of the MMP chain is often blocked by an α-methyl aglycon, a modification facilitated by specific methyltransferases. nih.govpnas.org While the ubiquitous 6-O-methylglucose lipopolysaccharide (MGLP) is found across the Mycobacterium genus, MMP is predominantly identified in NTM species, being absent from the Mycobacterium tuberculosis complex and Mycobacterium leprae. pnas.orgresearchgate.netpnas.orgpnas.org Similar polysaccharides composed of 3-O-methyl-D-mannose units have also been identified in other bacteria, such as Streptomyces griseus and Oligotropha carboxidovorans, though with variations in linkage and structure. nih.govpnas.org

Characterization of Key Methyltransferases (e.g., MeT1)

A pivotal enzyme in MMP biosynthesis is MeT1 , identified as a S-adenosyl-l-methionine (SAM)-dependent sugar 1-O-methyltransferase. nih.govuniprot.orgpnas.orgqmul.ac.ukgenome.jp MeT1 is specifically responsible for transferring a methyl group from SAM to the 1-hydroxyl (1-OH) position of 3,3′-di-O-methyl-4α-mannobiose, a probable early precursor of MMP. nih.govuniprot.orgpnas.orgqmul.ac.ukgenome.jp This enzymatic activity results in the formation of the characteristic methylated aglycon that caps (B75204) the reducing end of the MMP polymer. nih.govuniprot.orgpnas.orgqmul.ac.ukgenome.jp Biochemical characterization has revealed that MeT1 functions optimally at a pH of 7.5 and a temperature range of 50-55°C, and it requires Mg²⁺ as a cofactor. uniprot.orgqmul.ac.uk Structural studies, including high-resolution crystallography of MeT1 in complex with its cofactor S-adenosyl-l-homocysteine (SAH), have elucidated the enzyme's reaction mechanism and the determinants of its substrate specificity. nih.gov

Identification and Function of Mannosyltransferases (ManT)

ManT , an α-(1→4)-mannosyltransferase, is another critical enzyme in the MMP biosynthetic machinery. pnas.orgresearchgate.netpnas.orgoup.comuniprot.orgnih.govcapes.gov.br This enzyme catalyzes the transfer of mannose units from the activated sugar donor, GDP-mannose, to the growing α-1,4-linked mannan (B1593421) chain of MMP. pnas.orgoup.comuniprot.orgnih.gov ManT is described as a rare α-(1→4)-mannosyltransferase capable of elongating oligomannosides that are longer than three mannose units. uniprot.org It demonstrates a particular affinity for 3-O-methylated mannosides containing four to six residues, including the products generated by the action of the hydrolase MmpH. qmul.ac.uk

Role of Hydrolases (e.g., MmpH) in MMP Processing and Recycling

The enzyme MmpH has been identified as an α-endomannosidase (EC:3.2.1.221) and plays a significant role in both the processing and recycling of MMP. uniprot.orgnih.gov MmpH functions by catalyzing the internal cleavage of the MMP polymer, breaking it down into smaller, defined mannoligosaccharides. uniprot.orgnih.gov This hydrolase exhibits high specificity, distinguishing it from other related polysaccharides like MGLP or synthetic oligomannosides. uniprot.org The products of MmpH activity are typically four distinct oligomannosides, varying in length from four to eight mannose units and possessing different methylation patterns. uniprot.org This hydrolytic activity is central to a proposed "self-recycling" or "partially conservative replication" mechanism of MMP biogenesis, where the smaller fragments generated by MmpH serve as primers for the synthesis of new MMP chains by ManT and MeT1. uniprot.orgnih.govresearchgate.net

Genomic Organization and Phylogenetic Distribution of Biosynthetic Gene Clusters

The genes responsible for MMP biosynthesis are organized into conserved gene clusters within the genomes of mycobacteria. pnas.orgpnas.orgresearchgate.netunl.ptnih.govfrontiersin.orgd-nb.info These clusters typically encode key enzymes such as mannosyltransferases (ManT), methyltransferases (MeT1 and potentially others like pMeT3), and hydrolases (MmpH), alongside proteins of currently unknown function. pnas.orgpnas.orgresearchgate.net The presence and organization of these gene clusters are widespread among NTM, including slowly growing species like Mycobacterium avium, indicating a conserved pathway for MMP production. researchgate.netpnas.orgnih.gov The distribution and potential plasticity of these clusters suggest adaptations in the specialized metabolism of mycobacteria. frontiersin.org

Proposed Mechanisms of MMP Biogenesis and Replication (e.g., Self-Recycling, Partially Conservative Replication)

Two primary models have been proposed for MMP biosynthesis. The first suggests an iterative process of alternating mannosylation and methylation steps for chain elongation. pnas.orgresearchgate.netpnas.org The second model posits that an α-1,4-mannosyltransferase (ManT) first elongates the polysaccharide chain, followed by methylation by a 3-O-methyltransferase (OMT). pnas.orgpnas.org

More recently, a refined model of "partially conservative replication" or "self-recycling" has been put forth. nih.govresearchgate.net In this mechanism, the hydrolase MmpH breaks down mature MMP into smaller oligomannosides. These fragments then act as substrates, or primers, for the synthesis of new MMP chains through the coordinated action of ManT and MeT1. nih.govresearchgate.net This cyclical process is considered essential for MMP biogenesis and has been shown to impact mycobacterial growth rates, particularly at lower temperatures. nih.gov

Methylation in Other Biological Systems

Methylation of glycan structures is a relatively rare modification observed across various biological kingdoms, including plants, fungi, bacteria, worms, and mollusks, but it is notably absent in arthropods and mammals. researchgate.net This modification can alter glycan structures, potentially leading to novel biological activities and playing a role in molecular recognition events. researchgate.net While the primary focus of research has been on MMP in mycobacteria, other bacterial species like Streptomyces griseus and Oligotropha carboxidovorans also produce polysaccharides containing 3-O-methyl-D-mannose units, albeit with different structural characteristics. nih.govpnas.org The broader study of methylated sugars contributes to understanding the diverse roles of carbohydrate modifications in biological systems.

Compound Names Mentioned:

3-O-Methylmannose

Mannose

GDP-mannose

S-adenosyl-l-methionine (SAM)

S-adenosyl-l-homocysteine (SAH)

3,3′-di-O-methyl-4α-mannobiose

1,3,3′-tri-O-methyl-4α-mannobiose

6-O-methylglucose lipopolysaccharide (MGLP)

GDP-α-D-mannose

3-O-methyl-α-D-mannopyranosyl-(1→4)-3-O-methyl-α-D-mannopyranose

α-D-mannosyl-(1→4)-[3-O-methyl-α-D-mannosyl-(1→4)]n-3-O-methyl-α-D-mannose

GDP

Structural Integration of 3 O Methylmannose in Complex Glycans and Glycoconjugates

Polysaccharide Architectures

Linear and Branched Polymethylated Polysaccharides (e.g., α-1,4-linked 3-O-methyl-D-mannose chains)

Research has identified 3-O-methyl-D-mannose as the primary constituent of linear polysaccharides in organisms like Mycobacterium smegmatis and Mycobacterium phlei. nih.govresearchgate.net These methylmannose polysaccharides (MMPs) are characterized by a repeating backbone of 3-O-methylmannose units. acs.org

Detailed structural analyses have revealed that these MMPs consist of approximately 11 to 14 sugar units connected by α-1,4-glycosidic linkages. nih.govnih.gov Methylation analysis has confirmed that these chains are linear and unbranched. nih.gov The major component of these chains is this compound, although small amounts of unmethylated mannose may be present at internal positions, indicating microheterogeneity within the polysaccharide population. nih.gov The reducing end of these chains is uniquely blocked by an α-methyl aglycon. nih.govnih.gov

| Property | Description | Source Organism(s) | Citations |

| Backbone Structure | Linear, unbranched polysaccharide | Mycobacterium smegmatis, Mycobacterium phlei | nih.govresearchgate.net |

| Primary Monomer | 3-O-Methyl-D-mannose | Mycobacterium smegmatis, Mycobacterium phlei | nih.govresearchgate.net |

| Linkage Type | α-1,4-glycosidic bonds | Mycobacterium smegmatis, Mycobacterium phlei | nih.govnih.govacs.org |

| Chain Length | 11-14 sugar residues | Mycobacterium smegmatis | nih.gov |

| Reducing End | Capped by a methyl aglycon | Mycobacterium smegmatis | nih.govacs.org |

| Non-reducing End | Terminated by a mannose residue | Mycobacterium smegmatis | nih.gov |

Terminal and Internal Residue Linkages

In contrast, in other biological contexts, methylated monosaccharides, including this compound, are often located in terminal positions. nih.gov This terminal placement can act as a "stop signal," preventing further elongation of the glycan chain. nih.gov This dual role highlights the versatility of this modification in controlling polysaccharide architecture.

Glycoprotein and Glycolipid Structural Components

Beyond its role in homopolysaccharides, this compound and other methylated sugars are integrated into more complex glycoconjugates like glycoproteins and glycolipids, which are vital components of cellular membranes and surfaces.

Incorporation into O-Antigens

O-antigens are the outermost part of the lipopolysaccharide (LPS) complex in the outer membrane of Gram-negative bacteria. sigmaaldrich.comglycoscience.ru These structures are highly variable and contribute to the serological specificity of different bacterial strains. glycoscience.ru The incorporation of methylated sugars into O-antigens is a common strategy used by bacteria to diversify their surface structures. For instance, the O-antigen of Rhizobium etli contains various O-methylated residues, including 3-O-methyl-6-deoxy-L-talose and 2,3,4-tri-O-methyl-L-fucose, which contribute to the glycan's hydrophobic character. researchgate.net While various methylated sugars are known constituents of bacterial glycans, including lipopolysaccharides, the specific incorporation of this compound itself into O-antigens is less commonly documented in available research. nih.gov

N-Glycan and O-Glycan Methylation Patterns

Glycosylation, the attachment of sugar chains (glycans) to proteins, is a critical post-translational modification. nih.gov The two major types are N-glycosylation (attachment to asparagine) and O-glycosylation (attachment to serine or threonine). creative-proteomics.com

N-Glycans: Eukaryotic N-glycans share a common pentasaccharide core and are classified as oligomannose, complex, or hybrid types. nih.gov While mannose is a fundamental component of all N-glycan types, its methylation is rare in many organisms. nih.govsigmaaldrich.com However, O-methylation of N-glycans has been identified as a distinguishing feature in mosses. nih.gov For example, analysis of the moss Funaria hygrometrica revealed N-glycans containing 2,6-O-methylated terminal mannose residues. nih.gov This finding suggests that mannose methylation in N-glycans, while not ubiquitous, is a significant modification in certain evolutionary lineages.

O-Glycans: O-glycans are typically shorter than N-glycans and are initiated with various sugars depending on the organism. sigmaaldrich.com In fungi, O-glycans often consist of short chains of α-1,2 or α-1,3-linked mannose. frontiersin.org In mammals, O-mannosylation (the attachment of mannose to serine or threonine) is vital for the function of a number of glycoproteins in the brain, nerves, and muscles. nih.govnih.gov While mannose is a central component of these structures, specific 3-O-methylation of these mannose residues in glycoproteins is not a widely reported modification.

Influence of 3-O-Methylation on Oligosaccharide and Polysaccharide Conformation

The addition of a methyl group to a sugar residue, such as the 3-O-methylation of mannose, has significant stereochemical consequences that influence the conformation and physical properties of the resulting oligosaccharide or polysaccharide. nih.govacs.org Methylation provides variation in chemical properties, primarily by increasing the hydrophobicity of the carbohydrate and modulating its conformational space. nih.govacs.org

| Parameter | Influence of O-Methylation | Citation(s) |

| Hydrophobicity | Increases the hydrophobic character of the sugar residue. | nih.govacs.org |

| Hydrogen Bonding | Eliminates the hydrogen-donating ability of the hydroxyl group at the methylation site, altering H-bond networks. | researchgate.net |

| Conformational Flexibility | Can increase the flexibility of the glycan chain. | nih.gov |

| Solubility | Increased conformational flexibility may lead to increased water solubility. | nih.gov |

| Molecular Recognition | Altered shape and hydrophobicity can affect interactions with proteins and other molecules. | nih.gov |

Biological and Physiological Functions of 3 O Methylmannose Containing Structures

Molecular Recognition and Ligand Binding

Interaction with Enzymes as Substrates or Inhibitors (e.g., Glycosidases)

The interaction of 3-O-Methylmannose with various enzymes, particularly glycosidases, is a significant area of research, offering insights into carbohydrate metabolism and potential therapeutic applications. These interactions primarily revolve around its capacity to act as an inhibitor or to influence enzymatic processing pathways.

Inhibitory Activity and Resistance to Degradation

Research has demonstrated that this compound can function as an inhibitor for specific glycosidases ontosight.ai. A notable example of this interaction is observed with alpha-mannosidases. Studies have shown that oligosaccharides incorporating this compound residues exhibit resistance to degradation by alpha-mannosidases nih.gov. This resistance implies that the methylation at the 3-O position renders these structures poor substrates or outright inhibitors for these enzymes, preventing their typical hydrolytic activity. This characteristic makes this compound a valuable tool for investigating the specificity and catalytic mechanisms of alpha-mannosidases nih.govontosight.ai.

Role in Enzyme Specificity Studies

Beyond direct inhibition, this compound and other methylated sugars serve as important probes in understanding the substrate specificity of carbohydrate-processing enzymes, including glycosyltransferases and glycosidases ontosight.aiontosight.ai. By examining how these modified monosaccharides interact with enzyme active sites, researchers can delineate the precise structural features required for substrate recognition and catalysis. This research contributes to a deeper understanding of complex glycosylation pathways and the functional roles of various enzymes within biological systems.

Interaction with Lectins

While not glycosidases, lectins are carbohydrate-binding proteins that play roles in cellular recognition. Studies have indicated that certain lectins, such as Lb-Tec2, exhibit specificity for O-methylated mannose residues pnas.org. This finding highlights that modifications like O-methylation can significantly alter carbohydrate recognition patterns, influencing interactions with a broader range of carbohydrate-binding proteins.

Data Table: Observed Interactions of this compound with Enzymes

| Enzyme Type/Class | Interaction Type | Observed Effect | Implication | Primary Source(s) |

| Alpha-mannosidases | Non-substrate/Inhibitor | Oligosaccharides containing this compound are resistant to degradation. | Methylation at the 3-O position prevents enzymatic cleavage, suggesting inhibitory or non-substrate behavior. Useful for studying enzyme specificity and mechanisms. | nih.govontosight.ai |

| General Glycosidases | Inhibitor | This compound can inhibit the activity of certain glycosidases. | Potential therapeutic applications, particularly in disease areas linked to abnormal glycosylation. | ontosight.ai |

| Glycosyltransferases | Research Tool | Used to study the biosynthesis of glycoconjugates and enzyme function. | Aids in understanding glycosylation pathways and the functional roles of specific enzymes. | ontosight.ai |

| Lectins | Binding Target | Specificity observed for O-methylated mannose residues (e.g., by Lb-Tec2). | Demonstrates that methylation influences carbohydrate recognition by binding proteins, impacting cellular interactions and immune responses. | pnas.org |

Mentioned Compounds

this compound

Mannose

Alpha-mannosidase

Glycosidases

Glycosyltransferases

Alpha-methyl-D-mannoside (MeMan)

1-deoxymannojirimycin (B1202084) (dMNJ)

Alpha-methylglucoside

3-O-methylgalactose

L-fucose

Chemical Synthesis and Derivatization Strategies for 3 O Methylmannose and Its Analogs

Synthesis of 3-O-Methylmannose Monosaccharide

The preparation of the this compound monosaccharide building block often begins with more readily available sugars, such as D-glucose, and employs a series of protecting group manipulations and stereochemical inversions. A common strategy involves an oxidation-reduction sequence to invert the stereochemistry at the C-2 position, thereby converting a glucose precursor into a mannose derivative.

One established route starts from a suitably protected glucopyranoside, such as benzyl (B1604629) 4,6-O-isopropylidene-3-O-methyl-β-D-glucopyranoside. This precursor is subjected to oxidation, for instance using a mixture of dimethyl sulfoxide (B87167) and acetic anhydride, which converts the C-2 hydroxyl group into a ketone. The subsequent stereoselective reduction of this intermediate keto-derivative, typically with a hydride reducing agent like sodium borohydride (B1222165), proceeds to yield the desired mannose configuration with the hydroxyl group in the axial orientation. uu.nl This sequence effectively epimerizes the C-2 position. The choice of protecting groups is crucial to ensure that only the C-2 hydroxyl is free to react. Following the successful inversion, these protecting groups can be removed or exchanged to prepare the monosaccharide for further derivatization or glycosylation reactions.

Table 1: Key Steps in the Synthesis of a this compound Donor from a Glucose Precursor uu.nl

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| Isopropylidenation | Benzyl 3-O-methyl-β-D-glucopyranoside | 2,2-dimethoxypropane, p-toluenesulfonic acid | Benzyl 4,6-O-isopropylidene-3-O-methyl-β-D-glucopyranoside | 88% |

| Oxidation | Benzyl 4,6-O-isopropylidene-3-O-methyl-β-D-glucopyranoside | Dimethyl sulfoxide, acetic anhydride | Benzyl 4,6-O-isopropylidene-3-O-methyl-β-D-arabino-hexopyranosid-2-ulose | 79% |

| Reduction | Benzyl 4,6-O-isopropylidene-3-O-methyl-β-D-arabino-hexopyranosid-2-ulose | Sodium borohydride (NaBH₄) | Benzyl 4,6-O-isopropylidene-3-O-methyl-β-D-mannopyranoside | Not specified |

Chemical Glycosylation for Oligosaccharide Assembly

The assembly of oligosaccharides containing this compound units requires precise and stereocontrolled formation of glycosidic linkages. Chemists employ various glycosylation methods, selecting glycosyl donors and acceptors with appropriate protecting groups and activating reagents to achieve the desired connectivity and anomeric configuration.

Achieving high stereoselectivity, particularly the formation of α-glycosidic linkages, is a significant challenge in carbohydrate synthesis. For this compound, specific methodologies have been developed to favor the α-anomer. One highly effective approach is a modification of the Mukaiyama glycosidation. acs.orgnih.gov This method has been used to achieve exceptionally high α-selectivity (ranging from >20:1 to >50:1) in the synthesis of oligosaccharides. acs.orgnih.gov The high degree of α-selectivity is attributed to the selective anomerization of the initially formed β-anomer to the more stable α-anomer under the specific glycosidation conditions. acs.orgnih.gov

Another widely used strategy for stereocontrolled glycosylation is the trichloroacetimidate (B1259523) method. uu.nlnih.gov Glycosyl trichloroacetimidates, activated by a Lewis acid such as trimethylsilyl (B98337) triflate (TMSOTf), are powerful glycosylating agents. This method has been successfully applied in the synthesis of complex tetrasaccharides, where, for example, a 3-O-methyl-α-D-mannopyranosyl trichloroacetimidate donor was coupled with a xylopyranosyl-mannopyranoside acceptor. uu.nlnih.gov The reaction conditions, including low temperatures (-40 °C), can be optimized to ensure high stereoselectivity. uu.nlnih.gov

The construction of complex oligosaccharides often follows a convergent strategy, where smaller mono- or disaccharide fragments are synthesized first and then coupled together. The trichloroacetimidate method has proven robust for the synthesis of such precursors containing this compound.

For instance, the synthesis of tetrasaccharides modeling carbohydrate chains from N-glycoproteins has been reported. nih.gov In this work, a key disaccharide building block was formed by coupling methyl 3-O-benzyl-4,6-O-benzylidene-β-D-mannopyranoside (an acceptor) with 2,3,4-tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate (a donor). nih.gov Following a series of deprotection and protecting group manipulation steps, this disaccharide was further glycosylated with a 2,4,6-tri-O-acetyl-3-O-methyl-α-D-mannopyranosyl trichloroacetimidate donor to yield a protected tetrasaccharide. nih.gov This stepwise assembly allows for the precise placement of the this compound unit within the larger oligosaccharide structure.

Table 2: Example of a Glycosylation Reaction for Tetrasaccharide Precursor Synthesis nih.gov

| Glycosyl Donor | Glycosyl Acceptor | Activator/Catalyst | Temperature | Product |

| 2,4,6-tri-O-acetyl-3-O-methyl-α-D-mannopyranosyl trichloroacetimidate | Methyl 4-O-acetyl-2-O-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-β-D-mannopyranoside | Trimethylsilyl triflate (TMSOTf) | -40 °C | Protected Tetrasaccharide |

To mimic the biological properties of natural this compound-containing polysaccharides (MMPs), synthetic strategies have been developed for the creation of synthetic MMPs (sMMPs). A highly convergent and efficient approach has been designed to produce sMMPs of defined lengths, such as 8-, 12-, and 16-mers. acs.orgnih.gov

This strategy relies on an iterative reaction sequence where the growing oligosaccharide chain doubles in size after each cycle. acs.orgnih.gov The key step is a highly efficient glycosidation reaction that proceeds with excellent chemical yields (74-79%) and outstanding α-selectivity, even when using donors and acceptors of similar size in a nearly 1:1 molar ratio. acs.orgnih.gov This convergent approach is significantly more efficient than a linear, step-by-step synthesis for constructing large polysaccharides, as it rapidly builds molecular complexity. The design incorporates building blocks that can function as both a glycosyl donor and an acceptor after appropriate chemical manipulation, enabling the iterative doubling of the chain length. acs.orgnih.gov

Preparation of Methylated Mannose Derivatives as Research Standards

The analysis of complex carbohydrates, such as those from biological sources, often involves breaking them down and identifying the constituent monosaccharides and their linkage patterns. A common technique for this is methylation analysis, which requires authentic standards of partially methylated monosaccharides for comparison in chromatographic and mass spectrometric methods.

The preparation of these standards involves the synthesis of various O-methylated derivatives of mannose. General synthetic strategies can be employed to produce a range of these compounds. For example, to synthesize 3,4,6-tri-O-methyl-D-mannose, one can start with a 1,3,4,6-tetra-O-acetyl-D-mannose precursor. cdnsciencepub.com The hydroxyl group at C-2 is protected, for instance as a tetrahydropyranyl ether, followed by deacetylation. The newly freed hydroxyl groups at positions 3, 4, and 6 can then be methylated using a strong base and methyl iodide (e.g., the Hakomori method). cdnsciencepub.com Finally, acid hydrolysis removes the C-2 protecting group and the anomeric protecting group to yield the desired 3,4,6-tri-O-methyl-D-mannose. cdnsciencepub.com

For creating a comprehensive set of standards, a partial methylation approach on a protected methyl mannopyranoside can be utilized. scielo.brscielo.br By carefully controlling the reaction conditions (e.g., using the Purdie reagent, MeI/Ag₂O), it is possible to generate a mixture of mono-, di-, and tri-O-methylated products. scielo.brscielo.br This mixture can then be separated by chromatography to isolate the individual isomers. These isolated, partially methylated sugars are subsequently hydrolyzed, reduced to their corresponding alditols (e.g., with sodium borodeuteride), and acetylated. The resulting partially methylated alditol acetates (PMAAs) serve as the direct standards for gas chromatography-mass spectrometry (GC-MS) analysis, where their unique retention times and fragmentation patterns allow for the unambiguous identification of linkage positions in unknown polysaccharides. scielo.brscielo.br

Table 3: Common Methylation Methods for Preparing Research Standards

| Method | Reagents | Key Features |

| Haworth | Dimethyl sulfate (B86663) (Me₂SO₄), Sodium hydroxide (B78521) (NaOH) | A classical method, often used for initial, large-scale methylations. |

| Purdie | Methyl iodide (MeI), Silver(I) oxide (Ag₂O) | A milder method, useful for generating partially methylated products by controlling reaction time. scielo.brscielo.br |

| Kuhn | Methyl iodide (MeI), N,N-Dimethylformamide (DMF), Silver(I) oxide (Ag₂O) | An effective method for sugars that are sparingly soluble in methyl iodide alone. |

| Hakomori | Methyl iodide (MeI), Methylsulfinylmethanide (dimsyl anion) in DMSO | A very powerful and exhaustive methylation method, ensuring complete methylation of all free hydroxyls. cdnsciencepub.com |

Advanced Analytical Methodologies for Structural Elucidation of 3 O Methylmannose Containing Glycans

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the chemical environment of atoms within a molecule, making them indispensable for defining the structure of complex glycans.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Methylation Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of oligosaccharides. In the context of 3-O-methylmannose-containing glycans, NMR is crucial for confirming the presence and position of the methyl group and for determining the glycosidic linkages between sugar residues.

Proton (¹H) NMR spectra of these polysaccharides show characteristic signals for the methyl ether protons, which helps in the initial identification. nih.gov For instance, the ¹H NMR spectrum of a synthetic this compound-containing polysaccharide displayed a distinct signal for the C3-OCH₃ protons at approximately 3.40 ppm. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign proton signals within each sugar ring, while ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-space correlations between protons on adjacent residues, which is key to determining the glycosidic linkage sequence. mdpi.com

Interactive Data Table: Representative NMR Chemical Shifts for a this compound Derivative

This table presents selected ¹H and ¹³C NMR data for a synthetic intermediate of a this compound-containing polysaccharide, highlighting the key signals for structural assignment.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 (Anomeric) | 4.99 (d, J = 1.5 Hz) | --- |

| C-1 (Anomeric) | --- | 97.5 |

| OCH₃ | 3.40 (s) | 57.2 |

| C-3 | 3.46 (dd, J = 3.1, 9.2 Hz) | 82.1 |

| Data sourced from a study on synthetic this compound-containing polysaccharides. nih.gov |

Mass Spectrometry Techniques (e.g., Field Desorption Mass Spectrometry for Oligosaccharide Analysis)

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and sequence of oligosaccharides. For complex glycans like those containing this compound, "soft" ionization techniques are particularly valuable as they minimize fragmentation and preserve the molecular ion.

Field Desorption Mass Spectrometry (FDMS) has proven highly effective for analyzing underivatized carbohydrate polymers. nih.gov This technique allows for the determination of the molecular weight of oligosaccharides with 5 to 14 hexose (B10828440) units. nih.gov In the analysis of mycobacterial methylmannose polysaccharides with the general structure ManₓMeManᵧ-OCH₃, FDMS successfully identified the molecular weight of large homologs. For example, the quasimolecular ion (MNa⁺) for Man₁MeMan₁₃-OCH₃ was detected at m/z 2506. nih.govescholarship.orgescholarship.org Furthermore, FDMS can induce fragmentation at glycosidic linkages, providing valuable sequence information for smaller homologs like Man₁MeMan₉-OCH₃. nih.gov An important advantage of FDMS is that it does not require prior chemical derivatization, which is crucial for distinguishing between naturally methylated and unmethylated hexoses. pnas.org

Other mass spectrometry techniques, such as Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS), are also widely used in glycan analysis. FAB-MS has been used to analyze oligomers of synthetic this compound polysaccharides, revealing the distribution of different chain lengths. nih.gov

Chromatographic Separation and Derivatization

Chromatographic techniques are essential for the purification of this compound-containing glycans from complex biological mixtures and for the analysis of their constituent monosaccharides.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) for Component Analysis

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) are powerful methods for the quantitative analysis of monosaccharide components. To make the sugars volatile for GC analysis, they are first hydrolyzed from the polysaccharide chain and then chemically derivatized. A common derivatization method is the conversion of the monosaccharides to their alditol acetates.

GLC analysis of the alditol acetates allows for the separation and quantification of this compound alongside other neutral sugars. jst.go.jpbioline.org.br This method has been successfully applied to determine the sugar composition of lipopolysaccharides from various bacteria, such as Klebsiella O group 5, which contains both mannose and this compound. scispace.com In some cases, GLC analysis of O-trimethylsilyl derivatives of methyl glycosides has been used to identify this compound in complex mixtures from organisms like Leptospira interrogans. scispace.com The combination of GLC with mass spectrometry (GC-MS) provides definitive identification of the separated components based on their retention times and mass fragmentation patterns. chemsociety.org.ngnih.gov

Interactive Data Table: GC-MS Identification of Methylated Sugars in Tamarindus indica Leaf Extract

| Peak No. | Identified Compound | Retention Time (min) | Area (%) |

| 7 | 3-O-methyl-D-glucose | Not specified | 4.89 |

| 8 | 3-O-methylxylose | Not specified | 4.95 |

| 9 | 3-O-methylgalactose | Not specified | 5.208 |

| 10 | This compound | Not specified | 5.281 |

| Data from GC-MS analysis of a fractionated ethanol (B145695) extract. chemsociety.org.ng |

High-Performance Liquid Chromatography (HPLC) for Polysaccharide Fractionation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of polysaccharides and oligosaccharides based on properties like size, charge, or hydrophilicity. For this compound-containing polysaccharides, HPLC is often the method of choice for obtaining pure fractions for subsequent detailed structural analysis.

Size-exclusion chromatography (SEC-HPLC) is used to estimate the molecular weight of polysaccharides and to separate them based on their hydrodynamic volume. tandfonline.commdpi.com For instance, mycobacterial this compound polysaccharides were fractionated and purified using HPLC with a carbohydrate column, separating isomers based on size and degree of methylation. nih.govpnas.org Reverse-phase HPLC is also employed, particularly for separating peptides and glycopeptides after enzymatic digestion. nih.govoup.com Additionally, preparative HPLC can be used to isolate oligosaccharide fragments generated from chemical degradation procedures, which can then be individually analyzed. nih.govcdnsciencepub.com

Biochemical Degradation and Chemical Modification Strategies (e.g., Methylation Analysis, Smith Degradation)

Chemical modification and degradation are classical, yet powerful, tools for elucidating the structure of complex carbohydrates.

Methylation analysis is a cornerstone technique for determining the linkage positions of monosaccharide residues within a polysaccharide. The procedure involves exhaustively methylating all free hydroxyl groups in the polysaccharide. The fully methylated polysaccharide is then hydrolyzed, breaking the glycosidic bonds, and the resulting partially methylated monosaccharides are reduced to alditols and acetylated. These alditol acetate (B1210297) derivatives are then identified and quantified by GC-MS. The positions of the acetyl groups correspond to the original linkage sites in the polysaccharide. This method has been extensively used to study the structure of this compound-containing polysaccharides from sources like Mycobacterium phlei and Klebsiella. scispace.comnih.govcapes.gov.br To distinguish between the naturally occurring 3-O-methyl group and the experimentally introduced methyl ethers, methylation can be performed using a deuterated methylating agent like trideuteriomethyl iodide. scispace.com

Smith degradation is a selective chemical degradation procedure that provides information about the sequence of sugar residues. The polysaccharide is first oxidized with sodium periodate (B1199274) (NaIO₄), which cleaves the bond between adjacent carbon atoms that both carry hydroxyl groups. The resulting polyaldehyde is then reduced with sodium borohydride (B1222165) (NaBH₄) to a polyalcohol. Finally, a mild acid hydrolysis cleaves the newly formed acyclic acetal (B89532) linkages, while the original glycosidic bonds of the periodate-resistant residues remain intact. This process effectively removes periodate-sensitive residues, yielding smaller oligosaccharides or modified polysaccharides that can be further analyzed. Smith degradation was instrumental in demonstrating the (1→4)-linked nature of the this compound residues in the polysaccharide from M. phlei. capes.gov.br After Smith degradation, the mannobiose side chain was removed, leaving a polysaccharide composed solely of this compound. capes.gov.br

Interactive Data Table: Results of Methylation Analysis on a Polysaccharide from Mycobacterium phlei

| Methylated Sugar Derivative | Implied Linkage |

| 2,3,6-tri-O-methylmannose | (1→4)-linked this compound |

| 2,3-di-O-methylmannose | (1→4,6)-linked branch point |

| 2,3,4,6-tetra-O-methylmannose | Terminal mannose |

| This table summarizes the major findings from methylation analysis of the Smith-degraded methylmannose polysaccharide (MMP), indicating the primary linkage type. capes.gov.br |

Isotopic Labeling Approaches for Metabolic Pathway Tracing

Isotopic labeling is a powerful analytical technique used to trace the metabolic fate of atoms or molecules within a biological system. creative-proteomics.com This approach involves introducing molecules containing isotopes, which are variants of elements with a different number of neutrons, into an organism or cellular system. creative-proteomics.com These isotopes, whether radioactive (like ¹⁴C) or stable (like ¹³C, ²H, or ¹⁵N), act as tracers that can be tracked through various metabolic conversions, providing definitive insights into biosynthetic pathways. creative-proteomics.com For this compound (3-OMe-Man) containing glycans, isotopic labeling has been fundamental in elucidating the origin of both the mannose backbone and the characteristic methyl group.

Early investigations into the biosynthesis of this compound-containing structures utilized radioactive isotopes to follow precursor molecules. A seminal study in the dimorphic fungus Mucor rouxii demonstrated this approach effectively. When the fungal cells were incubated with universally labeled [U-¹⁴C]glucose, the radioactivity was incorporated into the mannose and N-acetylglucosamine residues of the N-linked oligosaccharides, confirming glucose as the precursor for the sugar backbone. nih.gov To determine the origin of the methyl group, a parallel experiment was conducted using [methyl-¹⁴C]methionine. nih.gov The results showed that the ¹⁴C label was exclusively incorporated into the this compound residues, providing direct evidence that S-adenosyl-L-methionine (SAM) is the methyl donor for the 3-O-methylation of mannose in this organism. nih.gov This methylation represents a novel processing step for N-linked oligosaccharides. nih.gov

Modern metabolic tracing studies increasingly rely on stable, non-radioactive isotopes coupled with high-resolution analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Stable Isotope Labeling (SIL) allows for safer and more detailed investigations into metabolic flux. creative-proteomics.comnih.gov In the context of mycobacterial polysaccharides, such as the this compound polysaccharides (MMP), stable isotopes have been pivotal. worldscientific.comresearchgate.net The biosynthesis of MMP is proposed to involve the transfer of mannose from GDP-mannose, followed by a SAM-dependent methylation at the O-3 position of the mannose units. pnas.org

Feeding experiments with precursors labeled with stable isotopes can confirm these pathways. For instance, culturing mycobacteria in the presence of L-methionine with a ¹³C-labeled methyl group ([methyl-¹³C]methionine) leads to the incorporation of this heavy isotope into the methylated glycans. nih.govopenagrar.de Subsequent analysis of the purified glycans by Liquid Chromatography-Mass Spectrometry (LC-MS) reveals a specific mass shift corresponding to the incorporated ¹³C atom, confirming the metabolic link between methionine and the glycan's methyl group. openagrar.de

Another advanced, non-invasive method is Deuterium (B1214612) Magnetic Resonance Spectroscopy (DMRS), which has been demonstrated for tracing deuterated glucose analogs in vivo. plos.org Although applied to 3-O-methylglucose, a similar principle could be used for this compound. By using this compound labeled with deuterium (a stable isotope of hydrogen) in its methyl group, DMRS could potentially monitor its transport and localization within living tissues without the need for sample extraction. plos.org

The table below summarizes key isotopic labeling strategies used to investigate the biosynthesis of this compound and related methylated sugars.

| Isotopic Tracer | Isotope | Precursor For | Organism/System Studied | Analytical Method | Key Finding |

|---|---|---|---|---|---|

| [U-¹⁴C]glucose | ¹⁴C (Radioactive) | Mannose backbone | Mucor rouxii | Paper Chromatography, Electrophoresis | Confirmed glucose as the carbon source for the oligosaccharide backbone. nih.gov |

| [methyl-¹⁴C]methionine | ¹⁴C (Radioactive) | Methyl group | Mucor rouxii | Paper Chromatography, Electrophoresis | Identified methionine (via SAM) as the specific methyl donor for 3-O-methylation. nih.gov |

| L-methionine-(methyl-¹³C) | ¹³C (Stable) | Methyl group | Mycolicibacterium smegmatis | LC-MS | Demonstrated methyl transfer from methionine to a glycan chain in mycofactocin biosynthesis. openagrar.de |

| Deuterated 3-O-Methylglucose | ²H (Deuterium, Stable) | Methylated sugar analog | Tumor-bearing rats (in vivo) | Deuterium MRS (DMRS) | Showed feasibility of non-invasively tracing a labeled methylated sugar in vivo. plos.org |

The data obtained from these labeling experiments are often definitive. For example, in an LC-MS analysis, the incorporation of a single ¹³C atom from [methyl-¹³C]methionine in place of a ¹²C atom results in a predictable mass increase in the final methylated molecule.

The following table illustrates the expected mass shift for a hypothetical this compound-containing glycan after labeling.

| Compound State | Labeling Precursor | Expected Mass of Methyl Group | Resulting Mass Shift (Δm/z) | Conclusion |

|---|---|---|---|---|

| Unlabeled (Natural Abundance) | L-methionine | ~15.02 Da (-¹²CH₃) | N/A | Baseline measurement. |

| Stable Isotope Labeled | L-methionine-(methyl-¹³C) | ~16.03 Da (-¹³CH₃) | +1.01 Da | Confirms direct transfer of the methyl group from the methionine precursor. openagrar.de |

Broader Implications and Future Research Directions

Contribution of 3-O-Methylmannose Research to Fundamental Glycoscience

Research into this compound has significantly contributed to the fundamental understanding of glycoscience by highlighting the nuanced roles of sugar modifications. As a methylated derivative of mannose, this compound possesses altered chemical and biological properties compared to its parent monosaccharide, influencing its interactions within complex biological systems. ontosight.ai This modification is not unique to mannose; O-methylation of various monosaccharides is a common, albeit less frequent compared to other modifications, feature found across diverse life forms, including bacteria, fungi, plants, worms, and mollusks, but notably absent in mammals. bio-integration.orgnih.govresearchgate.net The presence of this compound in bacterial polysaccharides, such as the this compound polysaccharides (MMPs) found in mycobacteria, suggests a role in modulating fatty acid metabolism and potentially in cell wall structure. mtoz-biolabs.comnih.govresearchgate.netnih.gov Furthermore, methylated glycans, including those containing this compound, are increasingly recognized as pathogen-associated molecular patterns (PAMPs) and conserved targets for innate immune systems in both animals and fungi, indicating their importance in molecular recognition and host-pathogen interactions. bio-integration.orgnih.gov The study of these modifications provides critical insights into how subtle structural changes in glycans can lead to distinct biological activities, thereby expanding our knowledge of glycan diversity and function. bio-integration.orgontosight.ai

Development of Biochemical Probes and Research Tools

The unique structural characteristics of this compound and its derivatives make them valuable components in the development of biochemical probes and research tools. These modified sugars can serve as substrates or inhibitors for studying the specificity and mechanisms of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. ontosight.aiontosight.ai For instance, this compound has been employed in studies investigating the biosynthesis of glycoconjugates and the function of glycosyltransferases, aiding in the elucidation of complex metabolic pathways. ontosight.ai The synthesis of specific methylated carbohydrate structures, including those incorporating this compound, is crucial for creating affinity matrices or molecular probes designed to isolate and characterize glycan-binding proteins or enzymes involved in glycan modification. researchgate.netrsc.org The ongoing advancements in synthetic carbohydrate chemistry are enabling the creation of more sophisticated probes, facilitating deeper investigations into glycan-protein interactions and the functional roles of specific glycan epitopes. rsc.orgnih.gov

Investigation of Glycan Methylation as a Regulatory Mechanism

Glycan methylation, including the presence of this compound, is emerging as a significant regulatory mechanism in various biological processes. This modification can influence glycan biological activity and cell signaling pathways. mtoz-biolabs.com By altering the hydrophobicity and conformational space of carbohydrates, methylation can fine-tune molecular recognition events, which are critical for processes ranging from cell-cell communication to immune responses. bio-integration.org The identification of methylated glycans as targets for innate immune receptors underscores their role in distinguishing self from non-self, thereby acting as a conserved defense mechanism. bio-integration.orgnih.gov In the context of bacteria like Mycobacterium, the polymethylated polysaccharides containing this compound are hypothesized to play regulatory roles in lipid metabolism, essential for cell envelope integrity and pathogenicity. nih.govresearchgate.netnih.gov Furthermore, epigenetic mechanisms, such as DNA methylation, can regulate the expression of glycosylation-related genes, indirectly influencing the glycome and thus cellular functions. bio-integration.orgmdpi.com Investigating glycan methylation provides a deeper understanding of how these post-translational modifications contribute to cellular regulation and adaptation.

Future Directions in Synthetic Glycochemistry for Complex Methylated Structures

The synthesis of complex methylated glycan structures, including those incorporating this compound, remains a vibrant area of synthetic glycochemistry with significant future potential. Challenges persist in achieving high stereoselectivity and efficiency in the construction of these intricate molecules, particularly for longer oligosaccharides and polysaccharides. nih.govacs.orgnih.govnih.govresearchgate.netnih.gov Advanced synthetic strategies, such as modified Mukaiyama glycosidation, have demonstrated success in producing this compound-containing polysaccharides (sMMPs) with high α-selectivity and yields, paving the way for the synthesis of more complex natural and unnatural methylated glycans. acs.orgnih.govnih.gov Future research will likely focus on refining these synthetic methodologies, developing novel protecting group strategies, and exploring chemo-enzymatic approaches for more efficient and scalable production. nih.govacs.org The ability to synthesize well-defined methylated glycans is essential for their use as tools to probe biological functions, develop diagnostics, and design novel therapeutics. ontosight.airsc.orgnih.gov Additionally, future efforts will aim to elucidate the complete biosynthetic pathways of methylated glycans, including the identification and characterization of the specific methyltransferases involved, which could offer new targets for therapeutic intervention. nih.govpmf.hruniprot.org

Data Table: Roles and Occurrence of Methylated Sugars, including this compound

| Methylated Sugar/Glycan Type | Organism Groups Found In | Key Biological Roles/Postulated Functions | Research Implications & Applications |

| This compound (3-O-MeMan) | Bacteria (e.g., Mycobacteria), Fungi, Plants, Worms, Mollusks | - Component of bacterial polysaccharides (e.g., MMPs) involved in fatty acid metabolism. mtoz-biolabs.comnih.govresearchgate.netnih.gov- Implicated in molecular recognition events. bio-integration.org- Potential pathogen-associated molecular patterns (PAMPs). bio-integration.orgnih.gov- Modulates glycan structure and biological activity. bio-integration.org | - Tool for studying glycosyltransferases and glycosidases. ontosight.ai- Used in developing biochemical probes for glycan-binding proteins. researchgate.net- Contributes to understanding innate immunity and host-pathogen interactions. bio-integration.orgnih.gov- Basis for synthetic studies mimicking natural polysaccharides. acs.orgnih.gov |

| Other Methylated Sugars (e.g., 2-O-Me-Fuc, 4-O-Me-Gal, 6-O-Me-Glc) | Bacteria, Fungi, Plants, Worms, Mollusks | - Similar roles in molecular recognition. bio-integration.org- Targets for innate immune systems. bio-integration.orgnih.gov- Structural modulation of glycans, influencing biological activities. bio-integration.org- Component of bacterial lipopolysaccharides (e.g., MGLPs). nih.govresearchgate.net | - Elucidating species-specific glycan recognition patterns. unl.pt- Development of diagnostic tools and understanding evolutionary relationships. mdpi.com- Studying the effects of methylation on glycan conformation and properties. bio-integration.orgcicbiomagune.es |

Compound Name List:

this compound

Mannose

Methylmannose polysaccharides (MMPs)

6-O-methylglucose lipopolysaccharides (MGLPs)

2-O-methyl-fucose

4-O-methyl-galactose

6-O-methylglucose

2,6-O-methylated mannose

3,6-di-O-methylmannose

Methyl-O3-(Alpha-D-Mannose)-Alpha-D-Mannose

Q & A

Q. 1.1. What analytical methods are recommended for identifying and quantifying 3-O-Methylmannose in polysaccharide complexes?

Gas chromatography (GC) coupled with methylation analysis is a standard method for identifying this compound in polysaccharides. For example, Smith degradation followed by GC analysis of methyl glycosides can resolve structural ambiguities, as demonstrated in Mycobacterium phlei polysaccharides . High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is also effective for quantifying sugar residues, including methylated derivatives. Researchers should validate results using nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns.

Q. 1.2. How can this compound be isolated from mycobacterial polysaccharides?

Isolation typically involves solvent extraction of bacterial biomass, followed by ion-exchange and gel filtration chromatography. For instance, this compound-containing polysaccharides (MMPs) in Mycobacterium smegmatis were purified using ethanol precipitation and DEAE-Sepharose chromatography . Hydrolysis with dilute acid (e.g., 0.1 M HCl) releases monosaccharides, which are then separated via thin-layer chromatography (TLC) or GC.

Q. 1.3. What experimental controls are critical when studying this compound in immunological assays?

Include negative controls with non-methylated mannose to differentiate antibody specificity for this compound epitopes. For example, immunoassays for coccidioidomycosis rely on detecting IgM reactivity to heat-stable this compound antigens . Use knockout strains (e.g., MMP-deficient Mycobacterium tuberculosis) to confirm biosynthetic pathways and epitope relevance .

Advanced Research Questions

Q. 2.1. How can contradictions in methylation analysis data (e.g., unexpected ratios of tri-/tetra-O-methyl derivatives) be resolved?

Discrepancies in methylation ratios may arise from incomplete derivatization or chain heterogeneity. For example, in M. phlei polysaccharides, gas chromatography revealed a tri-/tetra-O-methylmannose ratio of 23:1, conflicting with theoretical models. Address this by repeating derivatization under optimized conditions (e.g., extended reaction times) and cross-validating with mass spectrometry (MALDI-TOF) . Statistical modeling of chain-length distributions can also reconcile unexpected ratios.

Q. 2.2. What strategies are effective for elucidating the biosynthetic pathway of this compound in mycobacteria?

Gene knockout/complementation studies in model organisms like M. smegmatis are key. For example, mutants lacking Rv3030 (a putative methyltransferase) showed abolished MMP production, implicating this enzyme in methylation . Radiolabeled precursors (e.g., [¹⁴C]-mannose) can track methylation steps in vitro. Pair these with proteomic analyses to identify interacting enzymes in the PMPS pathway.

Q. 2.3. How does this compound influence mycobacterial fatty acid regulation, and what experimental designs test this hypothesis?

MMPs bind acyl-CoA derivatives, modulating fatty acid synthase I (FAS-I) activity in vitro. To study this in vivo, use strains with MMP overexpression or deletion and quantify fatty acid profiles via GC-MS. For functional assays, measure FAS-I kinetics in the presence of purified MMPs . Include controls with non-methylated polysaccharides to isolate methylation-specific effects.

Q. 2.4. What are the challenges in synthesizing this compound-containing glycoconjugates for immunological studies?

Stereoselective methylation at the 3-OH position is chemically challenging. Use regioselective protecting groups (e.g., benzyl ethers) during mannose derivatization. Enzymatic approaches leveraging methyltransferases (e.g., recombinant Rv3030) offer higher specificity . Validate synthetic products using NMR (e.g., ¹³C signals at δ 80–85 ppm for 3-O-methyl groups) and compare with natural isolates .

Methodological Best Practices

Q. 3.1. How should researchers address variability in this compound content across bacterial growth phases?

Standardize culture conditions (e.g., log-phase harvesting) and quantify polysaccharides at multiple timepoints. For M. smegmatis, MMP production peaks in late log phase . Normalize data to biomass (e.g., OD₆₀₀) and use internal standards (e.g., 2-deoxyglucose) in GC analyses to control for extraction efficiency .

Q. 3.2. What statistical approaches are suitable for analyzing methylation heterogeneity in polysaccharide chains?

Apply Monte Carlo simulations to model random vs. ordered methylation patterns. For example, the high tri-/tetra-O-methylmannose ratio in M. phlei suggests non-random distribution, necessitating Bayesian inference to estimate chain-length probabilities . Pair this with molecular dynamics simulations to predict how methylation affects polysaccharide conformation.

Data Reporting and Reproducibility

Q. 4.1. What metadata should accompany publications on this compound-containing polysaccharides?

Include:

- Growth conditions (media, temperature, harvest phase).

- Chromatography parameters (column type, elution gradients).

- Methylation reaction details (reagents, duration).

- NMR/GC-MS instrument settings (e.g., acquisition times, ionization modes).

Raw data (e.g., chromatograms, spectra) must be archived in repositories like Zenodo or Figshare .

Q. 4.2. How can researchers ensure reproducibility when sharing synthetic this compound protocols?

Provide step-by-step procedures with hazard assessments (e.g., acid hydrolysis safety). Deposit synthetic routes in platforms like Synthace or protocols.io , including troubleshooting notes (e.g., common byproducts in methylation reactions). For enzyme-based methods, specify storage buffers and activity assays .

Emerging Research Directions

Q. 5.1. What role does this compound play in host-pathogen interactions, and how can this be mechanistically studied?

Use glycan microarrays to screen host lectins (e.g., C-type lectin receptors) for this compound binding. In murine models, compare infection outcomes with wild-type vs. MMP-deficient mycobacteria . Single-cell RNA sequencing of infected macrophages can reveal methylation-dependent immune pathways.

Q. 5.2. Can computational tools predict the physicochemical properties of this compound-containing polysaccharides?

Molecular docking software (e.g., AutoDock) can model MMP-fatty acid interactions. Machine learning algorithms (e.g., Random Forest) trained on methylation and solubility data may predict polysaccharide behavior under varying pH/temperature . Validate predictions with experimental solubility assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.